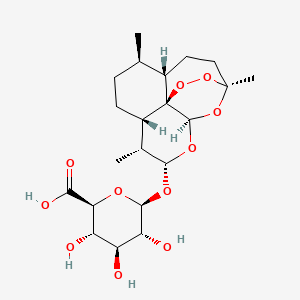

Dihydroartemisinin Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydroartemisinin Glucuronide is a metabolite of dihydroartemisinin, which is derived from artemisinin, a compound extracted from the plant Artemisia annua. Dihydroartemisinin is widely known for its antimalarial properties and is used in combination therapies to treat malaria. This compound is formed through the glucuronidation process, where dihydroartemisinin is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroartemisinin Glucuronide is synthesized through the glucuronidation of dihydroartemisinin. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to dihydroartemisinin . The reaction typically occurs in the liver and can be replicated in vitro using liver microsomes or recombinant enzymes.

Industrial Production Methods: Industrial production of this compound involves the extraction of dihydroartemisinin from Artemisia annua, followed by its chemical or enzymatic conversion to dihydroartemisinin. The glucuronidation process is then carried out using bioreactors containing the necessary enzymes and cofactors. The product is purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dihydroartemisinin Glucuronide primarily undergoes hydrolysis and reduction reactions. The glucuronide conjugate can be hydrolyzed back to dihydroartemisinin and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Major Products Formed:

Hydrolysis: Dihydroartemisinin and glucuronic acid.

Reduction: Dihydroartemisinin alcohol.

Scientific Research Applications

Dihydroartemisinin Glucuronide has several applications in scientific research:

Mechanism of Action

Dihydroartemisinin Glucuronide exerts its effects through the following mechanisms:

Molecular Targets: The primary target is the malaria parasite Plasmodium falciparum.

Pathways Involved: The endoperoxide bridge in dihydroartemisinin is cleaved by iron, producing free radicals that damage the parasite’s cellular components, ultimately leading to its death.

Comparison with Similar Compounds

Artemisinin: The parent compound from which dihydroartemisinin is derived.

Artemether: A methyl ether derivative of dihydroartemisinin with potent antimalarial activity.

Artesunate: A hemisuccinate ester of dihydroartemisinin used in severe malaria cases

Uniqueness: Dihydroartemisinin Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound. This makes it an important metabolite for studying the pharmacokinetics and metabolism of dihydroartemisinin and its derivatives .

Properties

Molecular Formula |

C21H32O11 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17+,18+,19-,20+,21-/m1/s1 |

InChI Key |

ZPXMEOGHWWIMAF-NUVCKGRJSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)